Milbemycin A4

描述

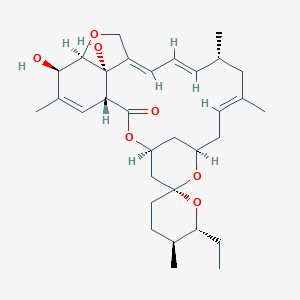

Milbemycin A4 belongs to a group of 16-membered macrolide antibiotics. It is produced by several Streptomyces species, including Streptomyces bingchenggensis. These compounds exhibit excellent acaricidal, insecticidal, and anthelmintic activities. Due to their low toxicity in mammals, milbemycins and their derivatives find widespread use in agriculture, medicine, and veterinary fields .

准备方法

米尔贝霉素 A4 的合成路线涉及复杂的生物合成途径。 工业生产方法通常依赖于使用产米尔贝霉素菌株的发酵过程。 特定的反应条件和菌株生成技术,如随机诱变、代谢工程和组合生物合成,有助于米尔贝霉素及其衍生物的生产 .

化学反应分析

米尔贝霉素 A4 经历各种反应,包括氧化、还原和取代。 这些反应中常用的试剂和条件有助于主要产物的形成。 对这些反应的详细研究对于优化生产工艺和提高产量至关重要。

科学研究应用

米尔贝霉素 A4 具有多种应用:

杀螨剂和杀虫剂: 用于农业中控制螨虫和昆虫。

驱虫剂: 对寄生虫有效。

独特的行动方式: 米尔贝霉素靶向昆虫神经系统,使其与其他化合物有所区别.

5. 作用机理

米尔贝霉素 A4 通过与谷氨酸门控氯离子通道结合发挥作用。 这种相互作用会破坏离子流动,导致寄生虫麻痹和死亡。 了解这种机制对于优化治疗用途至关重要。

作用机制

Milbemycin A4 exerts its effects by binding to glutamate-gated chloride channels. This interaction disrupts ion flow, leading to paralysis and death in parasites. Understanding this mechanism is crucial for optimizing therapeutic use.

相似化合物的比较

米尔贝霉素 A4 与阿维菌素具有相似之处,阿维菌素是另一类大环内酯类抗生素。 其独特的行动方式和良好的环境特性使其脱颖而出。 类似化合物包括米尔贝霉素 A3 和其他米尔贝霉素衍生物 .

生物活性

Milbemycin A4 is a potent compound belonging to the milbemycin family, which exhibits significant biological activity against various pathogens, particularly in the context of antifungal and antiparasitic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and recent research findings.

This compound functions primarily as an inhibitor of drug efflux in pathogenic fungi, particularly in Candida glabrata. The compound enhances the susceptibility of resistant strains to azole antifungals by blocking the action of ATP-binding cassette (ABC) transporters such as CgCDR1 and PDH1. These transporters are responsible for the efflux of azole drugs, which is a major mechanism of resistance in fungal pathogens. Studies have shown that this compound can decrease the minimum inhibitory concentration (MIC) of fluconazole and voriconazole by fourfold in clinical isolates of C. glabrata .

Table 1: Effect of this compound on Azole Susceptibility

| Pathogen | Azole Drug | MIC Reduction (fold) | Concentration of this compound (µg/ml) |

|---|---|---|---|

| C. glabrata | Fluconazole | 4 | 2.5 |

| C. glabrata | Voriconazole | 4 | 2.5 |

Efficacy Against Fungal Pathogens

Research indicates that this compound not only enhances the efficacy of existing antifungals but also possesses intrinsic antifungal properties. In a study involving 28 clinical isolates of C. glabrata, this compound demonstrated significant inhibition of drug efflux, thereby increasing azole susceptibility and potentially leading to improved treatment outcomes for patients with drug-resistant infections .

Case Study: Clinical Isolates

In a study conducted by Silva et al., this compound was tested on various clinical isolates of C. glabrata. The results showed that at a concentration of 2.5 µg/ml, this compound effectively blocked the efflux of radiolabeled fluconazole and rhodamine 6G in azole-resistant strains, confirming its role as an efflux inhibitor . This effect was not observed in strains with deleted efflux pumps, indicating that its action is transporter-specific.

Synergistic Effects with Other Antifungals

This compound has been reported to exhibit synergistic effects when used in combination with other antifungal agents. For instance, studies have shown that it can enhance the efficacy of azoles against Candida albicans and Candida krusei, suggesting a potential for broader application in antifungal therapy .

Antiparasitic Activity

Beyond its antifungal properties, this compound also shows significant activity against various parasites. It has been utilized as a veterinary drug to combat nematodes and ectoparasites in livestock and pets. The compound's mechanism involves disrupting neuromuscular function in parasites, leading to paralysis and death .

属性

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZIAWLUULBIPN-LRBNAKOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052760 | |

| Record name | Milbemectin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51596-11-3 | |

| Record name | Milbemycin A4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51596-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milbemycin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051596113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milbemectin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILBEMYCIN A4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BSH89E55Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Milbemycin A4 and how does it exert its effect?

A1: this compound primarily targets glutamate-gated chloride channels (GluCls) in invertebrates like mites and insects. [] It acts as an agonist, binding to these channels and causing prolonged channel opening. This leads to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis and death of the target organism. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C48H72O14 and its molecular weight is 873.07 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, various spectroscopic techniques have been employed to characterize this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] These techniques provide detailed information about the compound's structure and properties.

Q4: How do structural modifications of this compound influence its acaricidal activity?

A4: Research has demonstrated that even subtle structural modifications can significantly impact this compound's acaricidal activity. For instance, introducing a methyl group at the 24a position (24a-methylthis compound) or the 25b position (25b-methylthis compound) led to compounds with enhanced activity compared to the parent this compound. [, ] Other modifications like epoxidation of the 8,9-double bond and subsequent acylation at the 5-O position also resulted in improved activity against the two-spotted spider mite (Tetranychus urticae). [] Conversely, certain modifications, like those at the C-5 position, can diminish the anthelmintic activity, indicating the importance of this hydroxyl group for biological activity. []

Q5: Are there any studies on the synthesis of this compound derivatives with improved activity?

A5: Yes, numerous studies have focused on synthesizing this compound derivatives with enhanced activity. For instance, researchers have synthesized 13-alkoxymilbemycin derivatives, with the 13β-phenethyloxy derivatives exhibiting potent anthelmintic activity, even surpassing Ivermectin in some cases. [] Similarly, 5-keto-5-oxime derivatives of this compound have demonstrated higher efficacy against microfilariae compared to the parent compound. []

Q6: Are there any known resistance mechanisms to this compound in target organisms?

A6: Yes, resistance to this compound has emerged in several pest species, including the two-spotted spider mite (Tetranychus urticae). A key mechanism involves mutations in the glutamate-gated chloride channel (GluCl) subunits, particularly a G326E substitution in the TuGluCl3 subunit. This mutation significantly reduces the sensitivity of the channel to this compound, contributing to resistance. []

Q7: Which microorganisms are known to produce this compound?

A7: Streptomyces hygroscopicus subsp. aureolacrimosus is a well-known producer of this compound. [, , ] Additionally, Streptomyces sp. BB47 has been identified as a potential source of this compound, with its production being activated by the introduction of a functional bldA gene. []

Q8: Can microorganisms be used to modify this compound and generate novel derivatives?

A8: Yes, several studies have explored the microbial conversion of this compound to generate novel derivatives with potentially improved or altered activities. Various microorganisms, including Cunninghamella echinulata ATCC 9244, Circinella umbellata SANK 44272, Amycolata autotrophica subsp. amethystina ATCC 35204, and Syncephalastrum racemosum, have been shown to hydroxylate this compound at different positions. [, , , ] These microbial transformations provide a valuable tool for diversifying the chemical structure of this compound and exploring its structure-activity relationships.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。